REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][CH:8]([CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)[C:9](O)=[O:10]>O1CCCC1>[NH2:7][CH:8]([CH2:12][CH2:13][N:14]1[CH2:15][CH2:16][CH2:17][CH2:18]1)[CH2:9][OH:10] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.994 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CCN1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
After one hour stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
TEMPERATURE
|
Details
|
is then heated for one hour at 60° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
is carefully quenched by the successive addition of water, 1 N aqueous sodium hydroxide and water
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
the solid is washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The liquid phase is concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)CCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318 mg | |
YIELD: PERCENTYIELD | 65.5% | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |